

An In-depth Technical Guide to the Chemical Properties of (1-Aminocyclobutyl)methanol

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Compound of Interest

Compound Name: (1-Aminocyclobutyl)methanol

Cat. No.: B068218

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Abstract

(1-Aminocyclobutyl)methanol is a fascinating and increasingly important building block in the fields of medicinal chemistry and drug discovery. Its unique strained cyclobutane core, coupled with the primary amine and hydroxymethyl functionalities, imparts distinct conformational constraints and physicochemical properties that are highly sought after in the design of novel therapeutics. This guide provides a comprehensive overview of the chemical properties of **(1-Aminocyclobutyl)methanol**, including its synthesis, spectral characterization, reactivity, and applications. It is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of innovative molecular scaffolds.

Introduction: The Significance of the Cyclobutane Motif

The cyclobutane ring, once considered a synthetic curiosity, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent ring strain, a consequence of both angle and torsional strain, results in a three-dimensional geometry that is significantly different from that of its more common five- and six-membered carbocyclic counterparts. This unique conformational rigidity allows for the precise positioning of substituents in space, enabling more specific and potent interactions with biological targets. The incorporation of the **(1-Aminocyclobutyl)methanol** moiety into a drug candidate can lead to improved metabolic stability, enhanced binding affinity, and novel intellectual property positions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **(1-Aminocyclobutyl)methanol** is essential for its effective utilization in synthesis and drug design. While extensive experimental data for the free base is not widely published, the properties of its more common hydrochloride salt provide valuable insights.

Table 1: Physicochemical Properties of **(1-Aminocyclobutyl)methanol** and its Hydrochloride Salt

Property	(1-Aminocyclobutyl)methanol (Free Base)	(1-Aminocyclobutyl)methanol hydrochloride	References
Molecular Formula	C ₅ H ₁₁ NO	C ₅ H ₁₂ ClNO	[1]
Molecular Weight	101.15 g/mol	137.61 g/mol	[1]
Appearance	Colorless to yellow to brown liquid or semi-solid	Solid	[2]
Melting Point	Data not available	Data not available	
Boiling Point	Data not available	Data not available	
Solubility	Expected to be soluble in water and polar organic solvents	Soluble in water	
pKa (predicted)	~9.5 (amine), ~16 (alcohol)		
Topological Polar Surface Area	46.3 Å ²	46.3 Å ²	[3]

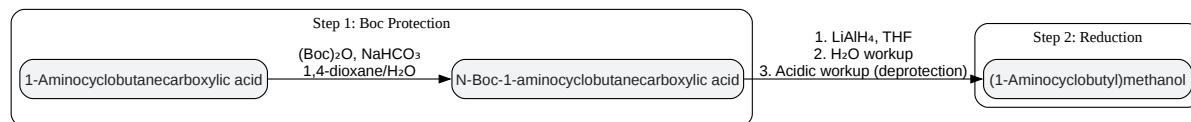
Note: Much of the publicly available data is computed, and experimental values for the free base are scarce.

Synthesis of (1-Aminocyclobutyl)methanol

The synthesis of **(1-Aminocyclobutyl)methanol** can be achieved through a multi-step process starting from 1-aminocyclobutanecarboxylic acid. The key steps involve the protection of the amino group, followed by the reduction of the carboxylic acid to the primary alcohol.

Synthesis Pathway

A common and effective synthetic route is illustrated below. This pathway leverages the robust Boc (tert-butyloxycarbonyl) protecting group for the amine, which can be readily removed under acidic conditions.



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Caption: Synthetic pathway for **(1-Aminocyclobutyl)methanol**.

Experimental Protocols

This procedure details the protection of the amino group of 1-aminocyclobutanecarboxylic acid using di-tert-butyl dicarbonate.

Materials:

- 1-Aminocyclobutanecarboxylic acid
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Sodium bicarbonate (NaHCO₃)
- 1,4-Dioxane

- Water
- Ethyl acetate (EtOAc)
- 1N Hydrochloric acid (HCl)
- Dichloromethane (CH₂Cl₂)
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- To a stirred solution of 1-aminocyclobutane-1-carboxylic acid (2 g, 17 mmol) in a mixture of 1,4-dioxane and water (20:20 mL), add sodium bicarbonate (4.4 g, 57 mmol) and di-tert-butyl dicarbonate (4.5 g, 20.4 mmol) at 0°C.
- Stir the reaction mixture for approximately 12 hours at room temperature.
- After complete conversion of the starting material (monitored by TLC), wash the reaction mixture with ethyl acetate (30 mL) to remove impurities.
- Acidify the aqueous layer with 1N HCl to a pH of 2-3.
- Extract the aqueous layer with dichloromethane (2 x 40 mL).
- Combine the organic extracts, wash with water and then brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
- Purify the crude residue by silica gel column chromatography using 35% ethyl acetate in n-hexane as the eluent to afford N-Boc-1-aminocyclobutanecarboxylic acid as an off-white solid.

Note: A specific, detailed experimental protocol for this reduction step is not readily available in the public domain. The following is a general procedure based on the standard reduction of N-

Boc protected amino acids using lithium aluminum hydride (LiAlH_4). Caution: LiAlH_4 is a highly reactive and pyrophoric reagent. It should be handled with extreme care by trained personnel in a controlled environment under an inert atmosphere. A subsequent acidic workup is required to remove the Boc protecting group.

Materials:

- N-Boc-1-aminocyclobutanecarboxylic acid
- Lithium aluminum hydride (LiAlH_4)
- Anhydrous tetrahydrofuran (THF)
- Water
- 15% aqueous sodium hydroxide (NaOH)
- Anhydrous sodium sulfate (Na_2SO_4)
- Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or dioxane)

Procedure:

- In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LiAlH_4 in anhydrous THF under a nitrogen atmosphere.
- Cool the suspension to 0°C in an ice bath.
- Dissolve N-Boc-1-aminocyclobutanecarboxylic acid in anhydrous THF and add it dropwise to the LiAlH_4 suspension via the dropping funnel.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction progress by TLC.
- After the reaction is complete, cool the mixture to 0°C and carefully quench the excess LiAlH_4 by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

- Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.
- Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected **(1-aminocyclobutyl)methanol**.
- For deprotection, dissolve the crude product in a suitable solvent (e.g., diethyl ether or methanol) and treat with a solution of HCl until the evolution of gas ceases and the product precipitates as the hydrochloride salt.
- The free base can be obtained by neutralization of the hydrochloride salt with a suitable base.

Spectral Characterization

Definitive spectral data (NMR, IR, MS) for **(1-Aminocyclobutyl)methanol** is not widely available in peer-reviewed literature or common spectral databases. The following represents predicted and expected spectral characteristics based on the structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methylene protons of the cyclobutane ring, the methylene protons of the hydroxymethyl group, and the protons of the amine and hydroxyl groups. The cyclobutane protons will likely appear as complex multiplets in the upfield region. The hydroxymethyl protons would be a singlet, and the amine and hydroxyl protons would be broad singlets, the chemical shifts of which would be dependent on concentration and solvent.

¹³C NMR: The carbon NMR spectrum should exhibit three distinct signals: one for the quaternary carbon of the cyclobutane ring attached to the amine and hydroxymethyl groups, one for the methylene carbons of the cyclobutane ring, and one for the carbon of the hydroxymethyl group.

Infrared (IR) Spectroscopy

The IR spectrum of **(1-Aminocyclobutyl)methanol** is expected to display characteristic absorption bands for the O-H and N-H stretching vibrations, C-H stretching and bending vibrations, and C-O and C-N stretching vibrations.

Expected IR Absorption Bands:

- O-H stretch: Broad band in the region of $3200\text{-}3600\text{ cm}^{-1}$
- N-H stretch: Medium to weak bands in the region of $3300\text{-}3500\text{ cm}^{-1}$
- C-H stretch (sp^3): Bands in the region of $2850\text{-}3000\text{ cm}^{-1}$
- C-O stretch: Strong band in the region of $1000\text{-}1200\text{ cm}^{-1}$

Mass Spectrometry (MS)

The mass spectrum of **(1-Aminocyclobutyl)methanol** under electron ionization (EI) would likely show a molecular ion peak (M^+) at m/z 101. Common fragmentation patterns would include the loss of a hydroxymethyl radical ($\cdot\text{CH}_2\text{OH}$) to give a fragment at m/z 70, and the loss of an amino group ($\cdot\text{NH}_2$) to give a fragment at m/z 85. The base peak could potentially be the iminium ion formed by alpha-cleavage.

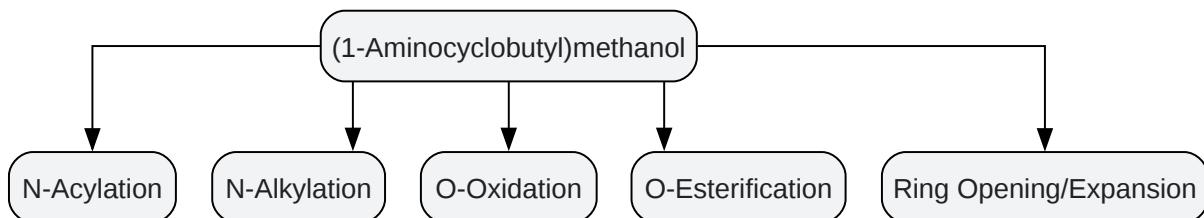
Chemical Reactivity and Applications

(1-Aminocyclobutyl)methanol is a bifunctional molecule, and its reactivity is dictated by the primary amine and primary alcohol functional groups.

Reactivity Profile

- N-Functionalization: The primary amine can readily undergo a variety of reactions, including acylation, alkylation, sulfonylation, and reductive amination, to introduce diverse substituents.
- O-Functionalization: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, or it can be converted to ethers, esters, or halides.
- Ring Strain: The inherent strain of the cyclobutane ring can be exploited in ring-opening or ring-expansion reactions under certain conditions, providing access to other carbocyclic and

heterocyclic systems.



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Caption: Reactivity profile of **(1-Aminocyclobutyl)methanol**.

Applications in Drug Discovery

The unique structural features of **(1-Aminocyclobutyl)methanol** make it an attractive building block for the synthesis of novel pharmaceutical compounds. Its rigid framework can be used to orient pharmacophoric groups in a defined spatial arrangement, leading to enhanced selectivity and potency. While specific examples of its incorporation into marketed drugs are not prevalent, its use as an intermediate in the synthesis of bioactive molecules is an active area of research. For instance, it can serve as a scaffold for the development of enzyme inhibitors, receptor agonists or antagonists, and other therapeutic agents.

Safety and Handling

(1-Aminocyclobutyl)methanol hydrochloride is classified as harmful if swallowed and causes skin and serious eye irritation.^[3] It may also cause respiratory irritation.^[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

(1-Aminocyclobutyl)methanol is a valuable and versatile building block with significant potential in medicinal chemistry. Its unique conformational properties, stemming from the strained cyclobutane ring, offer a compelling strategy for the design of novel therapeutics. While a comprehensive experimental dataset for the free base is currently lacking in the public

domain, this guide provides a solid foundation for its synthesis, characterization, and application. Further research into the experimental properties and reactivity of this compound will undoubtedly unlock new opportunities for its use in the development of next-generation pharmaceuticals.

References

- PubChem. **(1-Aminocyclobutyl)methanol** hydrochloride. National Center for Biotechnology Information.
- PubChemLite. **(1-aminocyclobutyl)methanol** (C5H11NO).
- Chemsoc. CAS#:1392213-15-8 | **(1-Aminocyclobutyl)methanol** hydrochloride (1:1).
- ResearchGate. 13 C-and 1 H-NMR spectral data (methanol-d4) and 1 H/ 13 C correlations of compound 1.
- PubChem. (1-Aminocyclopropyl)methanol. National Center for Biotechnology Information.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Pharmaffiliates. **(1-Aminocyclobutyl)methanol** Hydrochloride.
- Doc Brown's Chemistry. CH3OH infrared spectrum of methanol.
- Boulton, L., & Motherwell, W. B. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein journal of organic chemistry, 9, 2439–2495.
- Chemlyte Solutions. **(1-aminocyclobutyl)methanol** hydrochloride, CasNo.1392213-15-8.
- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.
- The Royal Society of Chemistry. 3. Infrared spectroscopy.
- Doc Brown's Chemistry. CH3OH C-13 nmr spectrum of methanol.
- VPL. Methanol (CH3OH).

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Sources

- 1. PubChemLite - (1-aminocyclobutyl)methanol (C5H11NO) [pubchemlite.lcsb.uni.lu]
- 2. (1-Aminocyclobutyl)methanol | 180205-34-9 [sigmaaldrich.com]
- 3. (1-Aminocyclobutyl)methanol hydrochloride | C5H12ClNO | CID 71529201 - PubChem [pubchem.ncbi.nlm.nih.gov]

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